2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone is an organic compound characterized by its complex structure and notable chemical properties. It has a molecular formula of and a molecular mass of approximately 413.06 g/mol. The compound features two bromine atoms and a nitro group attached to a phenyl ring, contributing to its reactivity and potential biological activity. The melting point of this compound ranges from 128 to 131 °C, indicating its solid state at room temperature .
These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in different environments.
Several methods have been proposed for synthesizing 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone:
These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield or purity.
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone has potential applications in:
Interaction studies involving 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone focus on its reactivity with biological molecules. Preliminary studies suggest potential interactions with proteins and enzymes, which may lead to inhibition or modulation of biological pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .
Several compounds share structural similarities with 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,3-Dibromo-4-nitrophenylpropanone | 38895-96-4 | Similar structure but different nitro position |
| 4-Bromo-2-nitrophenylpropanone | 6968-99-6 | Contains only one bromine atom |
| 4-Nitrophenylacetone | 1000-00-0 | Lacks bromine substitutions but retains nitro group |
The uniqueness of 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone lies in its dual bromination and specific nitro positioning on the phenyl ring, which may impart distinct electronic properties affecting its reactivity and biological activity compared to similar compounds.